Methyl 4-bromo-6-(bromomethyl)picolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7Br2NO2 |
|---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
methyl 4-bromo-6-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)7-3-5(10)2-6(4-9)11-7/h2-3H,4H2,1H3 |
InChI Key |
BMEFMHIEAMGXEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CBr)Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Bromo 6 Bromomethyl Picolinate
Strategic Design of Synthetic Pathways
The construction of polysubstituted pyridines like Methyl 4-bromo-6-(bromomethyl)picolinate necessitates careful planning, as the introduction of each functional group influences the reactivity and directing effects for subsequent transformations.
The pyridine (B92270) ring is an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). The nitrogen atom deactivates the ring towards electrophiles and directs incoming substituents primarily to the C-3 and C-5 positions. However, the regiochemical outcome is significantly influenced by the presence of other substituents on the ring.
In the synthesis of this compound, the starting precursor is typically a 2,6-disubstituted pyridine. The substituents—a methyl ester at the C-2 position and a methyl (or a derivative thereof) at the C-6 position—play a crucial role in directing the subsequent bromination of the ring.
Electronic Effects: The methyl ester at C-2 is an electron-withdrawing group, further deactivating the ring towards electrophilic attack.
Directing Effects: The interplay between the C-2 ester and the C-6 alkyl group directs electrophilic attack to the C-4 position. While nucleophilic additions to pyridinium (B92312) salts often suffer from poor regioselectivity, strategic activation can enable site-selective functionalization. researchgate.net For electrophilic substitution, the C-4 position becomes the most favorable site for attack due to the combined directing influence of the existing groups and steric hindrance at other positions.
Precursor Synthesis and Functional Group Interconversions
The synthesis of the target molecule involves the preparation of key precursors and subsequent, highly specific, functional group transformations. A common and logical pathway begins with methyl 6-methylpicolinate, which then undergoes sequential bromination reactions.
Methyl 6-(hydroxymethyl)picolinate serves as a valuable intermediate in an alternative synthetic pathway. nih.govchemspider.com In this route, the C-6 methyl group is first functionalized to a hydroxymethyl group, which can then be converted to the desired bromomethyl group in a later step.
The synthesis of this intermediate can be achieved through standard esterification of 6-(hydroxymethyl)picolinic acid. A typical procedure involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
| Reactant | Reagent | Conditions | Product | Yield |
| 6-(hydroxymethyl)picolinic acid | Methanol (solvent), H₂SO₄ (catalyst) | Reflux | Methyl 6-(hydroxymethyl)picolinate | High |
Once formed, the hydroxyl group in this intermediate can be converted to a bromide using standard reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This pathway offers an alternative to the direct free-radical bromination of the methyl group.
A more direct and widely employed strategy involves the sequential bromination of methyl 6-methylpicolinate. This approach requires two distinct bromination reactions: one on the aromatic ring and one on the alkyl side chain. The order of these reactions is critical for the success of the synthesis. Typically, the ring is brominated first, followed by the side chain.
The first key transformation is the regioselective bromination of the pyridine ring at the C-4 position. Given the electron-deficient nature of the pyridine ring, this electrophilic substitution requires specific conditions to proceed efficiently.
The reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst. The catalyst, such as sulfuric acid or a Lewis acid, activates the brominating agent and facilitates the attack on the deactivated pyridine ring. The existing substituents at C-2 and C-6 direct the incoming bromine electrophile to the C-4 position, leading to the formation of Methyl 4-bromo-6-methylpicolinate.
| Starting Material | Brominating Agent | Catalyst/Solvent | Key Conditions | Product |
| Methyl 6-methylpicolinate | N-Bromosuccinimide (NBS) | Sulfuric Acid | Controlled temperature | Methyl 4-bromo-6-methylpicolinate |
| Methyl 6-methylpicolinate | Bromine (Br₂) | Oleum/H₂SO₄ | Elevated temperature | Methyl 4-bromo-6-methylpicolinate |
Controlling the reaction temperature is crucial to prevent over-bromination or the formation of other isomers.
Following the successful bromination of the pyridine ring, the next step is the selective bromination of the methyl group at the C-6 position. This position is analogous to a benzylic position, and the C-H bonds are weaker than other alkyl C-H bonds due to the ability of the aromatic ring to stabilize the resulting radical through resonance. masterorganicchemistry.com
This transformation is achieved via a free-radical chain reaction. youtube.com The most common and effective reagent for this purpose is N-Bromosuccinimide (NBS), used in conjunction with a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by initiation with UV light or heat. masterorganicchemistry.comgoogle.com
The mechanism proceeds through three main stages:
Initiation: The initiator (or light/heat) causes the homolytic cleavage of the N-Br bond in a small number of NBS molecules, generating a bromine radical.
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr. This radical then reacts with another molecule of Br₂ (present in low concentration) to form the final product, this compound, and a new bromine radical that continues the chain. youtube.comchemistrysteps.com
Termination: The reaction is terminated when two radicals combine.
The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors the desired radical substitution over potential electrophilic addition to the ring. masterorganicchemistry.com
| Starting Material | Reagent | Initiator | Solvent | Product |
| Methyl 4-bromo-6-methylpicolinate | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon tetrachloride (CCl₄) or other inert solvent | This compound |
This selective benzylic bromination completes the synthesis, yielding the target compound with two strategically placed bromine atoms, making it a valuable building block for further chemical synthesis.
Bromination Strategies for the Pyridine Ring and Alkyl Side Chain.
Optimized Reaction Conditions and Catalytic Systems
The optimization of synthetic protocols for picolinate (B1231196) derivatives involves a careful selection of catalysts, solvents, and temperature profiles to maximize product yield and purity while minimizing side reactions and environmental impact.
The synthesis of picolinates can be facilitated by both homogeneous and heterogeneous catalysts, each offering distinct advantages.
Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are often used in reactions like esterification. Acid catalysts such as sulfuric acid are common in Fischer esterification to protonate the carbonyl group of the picolinic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net In other transformations, soluble metal complexes can be employed. For instance, picolinic acid has been shown to mediate the catalytic activity of Mn(II) in oxidation processes, highlighting the role of the picolinate structure in forming active homogeneous catalytic species. acs.org
Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, aligning with the principles of green chemistry. researchgate.netgoogle.com Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts. For example, UiO-66(Zr)-N(CH₂PO₃H₂)₂, a nanoporous zirconium-based MOF, has been successfully used for the synthesis of picolinate and picolinic acid derivatives. nih.govrsc.org This catalyst facilitates a multi-component reaction at ambient temperature, demonstrating high efficiency and reusability for at least seven cycles without a significant loss of activity. nih.gov
Vanadium-titanium (B8517020) oxide catalysts supported on materials like silicon carbide are another class of heterogeneous catalysts used in the synthesis of picolinic acid, a precursor to picolinate esters. google.comresearchgate.net These catalysts are employed in the selective oxidation of 2-picoline and are noted for their high product selectivity, environmental friendliness, and the ability to operate at lower reaction temperatures compared to other systems. google.comresearchgate.net
Below is a table comparing various catalytic systems used in the synthesis of picolinate derivatives, based on a model reaction.
| Catalyst | Type | Time (min) | Yield (%) | Key Advantages |
|---|---|---|---|---|
| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Heterogeneous (MOF) | 15 | 98 | High yield, mild conditions, reusable |
| UiO-66(Zr) | Heterogeneous (MOF) | 120 | 41 | Reusable, stable |
| H₃PO₄ | Homogeneous | 180 | 25 | Simple, inexpensive |
| Et₃N | Homogeneous | 180 | Trace | - |
| No Catalyst | - | 360 | Trace | - |
Data derived from a model reaction for picolinate synthesis. nih.gov
Solvent Effects: The choice of solvent is critical in both the bromination and esterification stages of synthesizing picolinate derivatives.
Bromination: In the electrophilic bromination of the pyridine ring, solvent polarity can significantly influence reaction rates and selectivity. rsc.org For the bromination of phenols, a related reaction, polar solvents like water can facilitate the polarization and cleavage of the bromine molecule, leading to faster reactions. youtube.com However, in some cases, solvent choice is primarily dictated by the solubility of the substrate and reagents. nih.gov For the α-bromination of carbonyl compounds, a reaction analogous to the bromination of the 6-methyl group, dichloromethane (B109758) has been identified as an optimal solvent, providing excellent selectivity for the monobrominated product. researchgate.net Less polar or coordinating solvents like n-hexane or THF often result in lower yields. researchgate.net
Esterification: For esterification reactions, particularly those involving alkyl halides, polar aprotic solvents such as N-Methylpyrrolidone (NMP) are favorable. nih.gov Non-polar solvents are generally not suitable for these reactions. nih.gov In Fischer esterification, the reaction is often performed with an excess of the alcohol, which also serves as the solvent.
Temperature Control: Precise temperature control is essential for maximizing yield and minimizing the formation of byproducts.
Bromination: Electrophilic bromination reactions are typically conducted at low temperatures (e.g., 0–25°C) to control the reaction rate and prevent over-bromination or other side reactions. Higher temperatures can lead to decreased selectivity.
Esterification: Fischer esterification is an equilibrium-limited reaction and is typically performed under heating or reflux conditions (often between 140–180°C) to increase the reaction rate. scienceready.com.au Continuous removal of water, a byproduct, is necessary to drive the equilibrium toward the product side. The temperature must be carefully controlled to remain below the boiling point of the reactants while ensuring a sufficient reaction rate. scienceready.com.aumdpi.com
The following table illustrates the effect of solvent and temperature on a model α-bromination reaction using N-Bromosuccinimide (NBS).
| Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|
| n-hexane | 80 | 52 |
| CH₃CN | 80 | 75 |
| Et₂O | 80 | 63 |
| THF | 80 | 71 |
| CH₂Cl₂ | 80 | 95 |
| CH₂Cl₂ | 60 | 87 |
| CH₂Cl₂ | 100 | 92 |
Data derived from the α-bromination of acetophenone. researchgate.net
The application of green chemistry principles to the synthesis of picolinates aims to reduce the environmental footprint of the chemical process. Key strategies include the use of recoverable catalysts, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.net
Catalysis: The use of heterogeneous catalysts is a cornerstone of green synthesis for picolinates. researchgate.net Catalysts like the UiO-66(Zr)-N(CH₂PO₃H₂)₂ MOF can be easily separated from the reaction mixture by filtration and reused multiple times, which minimizes catalyst waste. nih.gov Similarly, supported vanadium-titanium oxide catalysts offer good physical and chemical performance, allowing for a more compact, cleaner, and energy-efficient process. google.com
Solvents and Reagents: Green protocols prioritize the use of non-toxic, renewable solvents. For instance, the synthesis of picolinate derivatives has been demonstrated in ethanol (B145695) at ambient temperature, which is a significant improvement over traditional methods that may require more hazardous solvents. nih.gov Some syntheses can be performed in water or even under solvent-free conditions. researchgate.netgoogle.com
Process Optimization: Green chemistry also emphasizes atom economy and process simplification. One-pot, multi-component reactions, such as the one catalyzed by the UiO-66 MOF, are highly desirable as they reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and resources. nih.gov Hydrothermal synthesis methods, such as those used for chromium picolinate, can also be considered green as they often use water as the solvent and can have high atom utilization rates with minimal pollution. google.compatsnap.com
Comparative Analysis of Alternative Synthetic Routes
The introduction of a bromine atom at the 4-position of the picolinate ring is a key step in the synthesis of the target molecule. There are several alternative routes to achieve this transformation, primarily direct electrophilic bromination and directed ortho-metalation (DoM).
Direct Electrophilic Bromination: This is a classical approach where a methyl picolinate derivative is treated with an electrophilic bromine source, such as elemental bromine (Br₂). The directing effects of the existing substituents on the pyridine ring guide the incoming electrophile. This method is straightforward but can sometimes suffer from a lack of regioselectivity, leading to a mixture of isomers and lower yields of the desired product.
Directed Ortho-Metalation (DoM): DoM offers a more controlled and highly regioselective alternative. In this method, a directing group on the pyridine ring (such as the ester group) directs the deprotonation of an adjacent position by a strong base. The resulting organometallic intermediate is then quenched with an electrophilic bromine source. A patented process describes the use of a Turbo-Grignard reagent like TMPMgCl·LiCl to selectively deprotonate the 4-position of methyl 6-methylpicolinate, followed by quenching with Br₂ to yield the 4-bromo product with high precision.
This route offers significant advantages over direct bromination, including:
Higher Regioselectivity: Metalation ensures that bromination occurs specifically at the desired position, avoiding the formation of unwanted isomers.
Milder Conditions: The reaction can often be carried out at low temperatures.
Functional Group Tolerance: This method can be compatible with a wider range of functional groups on the substrate.
A comparative analysis of these two primary routes is presented in the table below.
| Feature | Direct Electrophilic Bromination | Directed Ortho-Metalation (DoM) |
|---|---|---|
| Key Reagents | Br₂ | TMPMgCl·LiCl, then Br₂ |
| Regioselectivity | Moderate to low; can produce isomers. | High; precise bromination at the 4-position. |
| Reaction Conditions | Typically 0-25°C in aqueous or mixed solvents. | Low temperatures (-50°C to -10°C) in THF. |
| Advantages | Simpler reagent setup. | High selectivity, good functional group tolerance. |
| Disadvantages | Potential for side products and lower yield of desired isomer. | Requires strong bases, anhydrous conditions, and specialized reagents. |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 6 Bromomethyl Picolinate
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The 6-(bromomethyl) group is analogous to a benzylic bromide, rendering the methylene (B1212753) carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing nature of the pyridine (B92270) ring. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a concerted, one-step process where the nucleophile attacks as the bromide leaving group departs. libretexts.org
The electrophilic carbon of the bromomethyl group readily reacts with a wide array of soft and hard nucleophiles.
Amines: Primary and secondary amines, as well as ammonia, can displace the bromide to form the corresponding aminomethylpyridine derivatives. This reaction is fundamental for introducing nitrogen-containing functionalities.
Thiols: Thiolates are excellent nucleophiles for this type of substitution, leading to the formation of stable thioethers. This reaction is often used to attach the picolinate (B1231196) scaffold to sulfur-containing molecules.
Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can react to form ethers. Carboxylates can also serve as nucleophiles to generate ester linkages.
The general reactivity trend follows the nucleophilicity of the attacking species.
| Nucleophile Type | Example Nucleophile | Product Type | General Reaction Scheme |
|---|---|---|---|
| Amine | R₂NH | Substituted Amine | ![]() |
| Thiol | RSH | Thioether | |
| Oxygen Nucleophile | ROH (with base) | Ether |
The kinetics of the substitution at the bromomethyl position are characteristic of SN2 reactions, following second-order kinetics where the rate is dependent on the concentration of both the picolinate substrate and the nucleophile. libretexts.org The reaction rate is sensitive to steric hindrance around the electrophilic carbon and the strength of the incoming nucleophile. Due to the significant difference in reactivity between the sp³-hybridized carbon of the bromomethyl group and the sp²-hybridized carbon of the brominated pyridine core, high selectivity for substitution at the bromomethyl position can be achieved under mild conditions, leaving the 4-bromo position intact for subsequent transformations. The reactivity of leaving groups in nucleophilic substitution on neopentyl skeletons, which also feature sterically hindered primary carbons, shows that bromides are generally more reactive than sulfonates like p-toluenesulfonate. acs.org
Cross-Coupling Reactions of the Brominated Pyridine Core
The bromine atom at the 4-position of the pyridine ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, which is often the rate-determining step in these catalytic cycles. libretexts.org
Palladium-catalyzed reactions are the most common methods for functionalizing the 4-position of the pyridine core.
Suzuki-Miyaura Coupling: This reaction couples the 4-bromo position with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com It is a highly versatile and widely used method for forming biaryl and heteroaryl-aryl bonds due to the stability and low toxicity of the boron reagents. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.com
Stille Coupling: The Stille reaction involves the coupling of the bromopyridine with an organotin compound (stannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. nih.gov However, the toxicity of tin compounds is a significant drawback. wikipedia.org
The general catalytic cycle for these reactions involves oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org
| Reaction | Organometallic Reagent | Typical Catalyst | Typical Base | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | RB(OH)₂ or RB(OR')₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl/Vinyl-substituted pyridine |
| Stille | RSn(Alkyl)₃ | Pd(PPh₃)₄ | Not always required | Aryl/Vinyl-substituted pyridine |
While palladium is the most common catalyst, other transition metals can also be employed for functionalizing the C4-Br bond. Reactions such as the Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C alkyne bond formation), and Heck coupling (for C-C alkene bond formation) are also viable, further expanding the synthetic utility of this scaffold. The principles of these reactions are similar, involving a metal-catalyzed cycle of oxidative addition, ligand exchange, and reductive elimination or beta-hydride elimination.
Transformations Involving the Methyl Ester Functionality
The methyl ester at the 2-position of the pyridine ring offers another site for chemical modification, primarily through reactions at the carbonyl carbon.
Common transformations include:
Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. google.comgoogle.com Basic hydrolysis, using a reagent like sodium hydroxide (B78521), is typically preferred as it is often cleaner and proceeds via an irreversible deprotonation of the resulting carboxylic acid. The chelation of the pyridine nitrogen can influence the rate of hydrolysis. acs.org
Reduction: The ester can be reduced to a primary alcohol, 6-(hydroxymethyl)picolinic acid, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the ester to the corresponding alcohol. nottingham.ac.uk Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.
Amidation: The ester can be converted directly to an amide by heating with an amine, often catalyzed by a Lewis acid or by forming an activated intermediate. This provides a direct route to picolinamide (B142947) derivatives. nottingham.ac.uk
Hydrolysis and Transesterification Pathways
The hydrolysis of this compound can proceed through two distinct pathways: attack at the ester carbonyl group or substitution at the bromomethyl group.
Ester Hydrolysis and Transesterification: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-bromo-6-(bromomethyl)picolinic acid, occurs via nucleophilic acyl substitution. This reaction is typically catalyzed by acid or base. Under basic conditions, the reaction involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group. The electron-withdrawing bromine atom at the C4 position and the inherent electron-deficient nature of the pyridine ring are expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to analogous benzene (B151609) derivatives. Kinetic studies on related picolinate esters have demonstrated that hydrolysis can be influenced by pH and the presence of metal ions, which can coordinate to the pyridine nitrogen and the carbonyl oxygen, further enhancing the carbonyl's electrophilicity. researchgate.netresearchgate.netacs.org Transesterification can be achieved by reacting the compound with an alcohol, typically under acidic or basic catalysis, to exchange the methyl group for a different alkyl or aryl group.
Bromomethyl Group Hydrolysis: The 6-(bromomethyl) group is analogous to a benzylic bromide and is thus highly susceptible to nucleophilic substitution reactions, including hydrolysis. pearson.comresearchgate.net The hydrolysis of this group to yield Methyl 4-bromo-6-(hydroxymethyl)picolinate can proceed through either an SN1 or SN2 mechanism. A study on the hydrolysis of 2-, 3-, and 4-bromomethyl pyridines found that the reaction mechanism is dependent on pH, involving both SN1 and SN2 pathways. jlu.edu.cn An SN1 pathway would involve the formation of a resonance-stabilized pyridyl-methyl carbocation. While the pyridine nitrogen can stabilize a positive charge at the adjacent methylene group through resonance, the electron-withdrawing C4-bromo substituent would act to destabilize this carbocation. An SN2 pathway would involve the direct backside attack by a nucleophile (e.g., a water molecule or hydroxide ion). Given the two competing hydrolysis sites, reaction conditions would need to be carefully controlled to achieve selectivity. For instance, mild, near-neutral conditions might favor the more facile hydrolysis of the bromomethyl group over the more robust ester.
Reduction Reactions to Alcohol Derivatives
The reduction of this compound presents a chemoselectivity challenge due to the presence of multiple reducible groups: the methyl ester, the aryl bromide, and the bromomethyl group. The outcome of the reduction is highly dependent on the choice of reducing agent.
Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) would likely reduce the ester to the corresponding primary alcohol, (4-bromo-6-(bromomethyl)pyridin-2-yl)methanol, and would also cleave the carbon-bromine bonds.
Conversely, milder reducing agents such as sodium borohydride (NaBH₄) are generally incapable of reducing esters and would not be expected to react with the ester group under standard conditions. youtube.com
For selective reduction, more specialized reagents are required. Research on bifunctional benzylic halides containing esters has shown that specific hydrides can target one group in the presence of the other. rsc.org
Selective Ester Reduction: Diisobutylaluminum hydride (DIBAL-H) is known to selectively reduce esters to either aldehydes or primary alcohols, depending on stoichiometry and temperature. organic-synthesis.comyoutube.commasterorganicchemistry.comchemistrysteps.com It has been demonstrated that with careful control of conditions (e.g., 2.2 equivalents at -78 °C), DIBAL-H can reduce a methyl benzoate (B1203000) ester to the corresponding alcohol while leaving a bromomethyl group intact. rsc.org This would yield (4-bromo-6-(bromomethyl)pyridin-2-yl)methanol.
Selective C-Br Reduction: The carbon-halogen bond of the bromomethyl group can be selectively reduced to a methyl group. Dichloroindium hydride (HInCl₂), generated from InCl₃ and a hydride source, has been shown to selectively reduce benzylic bromides in the presence of esters, which would yield Methyl 4-bromo-6-methylpicolinate. rsc.org
The following table summarizes the expected outcomes based on analogous systems:
| Reagent | Target Functional Group | Expected Major Product |
| DIBAL-H (2.2 equiv, -78°C) | Ester | (4-bromo-6-(bromomethyl)pyridin-2-yl)methanol |
| HInCl₂ (from InCl₃/NaBH₄) | Bromomethyl | Methyl 4-bromo-6-methylpicolinate |
| LiAlH₄ | Ester & C-Br bonds | Multiple reduction products |
| NaBH₄ | None | No reaction (ester inert) |
Decarboxylation and Related Degradation Pathways under Varied Conditions
Direct decarboxylation is not a typical reaction for methyl esters under common laboratory conditions. This process is generally associated with carboxylic acids, particularly picolinic acids, which can undergo thermal decarboxylation via a zwitterionic intermediate (the Hammick mechanism). nih.gov
Instead, subjecting this compound to harsh conditions, such as high temperatures, would lead to thermal degradation. The degradation pathway is expected to be complex. Studies on the thermal decomposition of brominated organic compounds and pyridine derivatives suggest that the process would likely involve homolytic cleavage of the weakest bonds. researchgate.netnih.gov The C-Br bond in the bromomethyl group is significantly weaker than the other bonds in the molecule and would be the most likely site for initial fragmentation, generating a pyridyl-methyl radical and a bromine radical. Subsequent radical chain reactions could lead to a complex mixture of products, including hydrogen bromide, recombination products, and polybrominated aromatic compounds through various decomposition and condensation reactions. The pyridine ring itself is thermally stable, but the substituents would degrade at lower temperatures. nih.govnih.gov
Mechanistic Elucidation of Key Chemical Transformations
While no specific mechanistic studies for this compound have been found, the mechanisms of its key transformations can be inferred from extensive research on analogous structures.
Hydrolysis of Bromomethyl Group: For the SN1 pathway, the key reaction intermediate would be the 6-(methoxycarbonyl)-4-bromo-pyridin-2-ylmethyl carbocation. This carbocation is stabilized by resonance delocalization of the positive charge onto the pyridine ring. For the SN2 pathway, the reaction proceeds through a trigonal bipyramidal transition state rather than a stable intermediate.
Ester Hydrolysis/Transesterification: The universally accepted mechanism for nucleophilic acyl substitution on an ester involves a tetrahedral intermediate . In a base-catalyzed hydrolysis, this would be a tetrahedral oxyanion formed by the attack of a hydroxide ion on the carbonyl carbon.
No specific reaction rate laws have been derived for this compound. However, based on analogous systems, the following kinetics would be expected:
SN1 Hydrolysis of Bromomethyl Group: This pathway would follow first-order kinetics, with the rate dependent only on the concentration of the substrate: Rate = k[Substrate]. jlu.edu.cn
SN2 Hydrolysis of Bromomethyl Group: This pathway would follow second-order kinetics, with the rate dependent on the concentrations of both the substrate and the nucleophile: Rate = k[Substrate][Nucleophile]. jlu.edu.cn
Base-Catalyzed Ester Hydrolysis: This reaction typically follows second-order kinetics: Rate = k[Ester][OH⁻]. chemrxiv.org
The reactivity of this compound is governed by a combination of steric and electronic factors.
Electronic Effects:
The nitrogen atom in the pyridine ring and the bromine atom at the C4 position are both strongly electron-withdrawing. This has two major consequences:
It increases the electrophilicity of the ester carbonyl carbon at C2, making it more susceptible to nucleophilic attack. This would predict a faster rate of ester hydrolysis compared to a non-halogenated analogue. researchgate.net
It destabilizes the formation of the carbocation intermediate required for an SN1 reaction at the C6-bromomethyl position. This effect would slow down the SN1 pathway and potentially favor an SN2 mechanism. Studies on the solvolysis of substituted benzyl (B1604629) chlorides show a strong dependence of the reaction rate and mechanism on the electronic nature of ring substituents. nih.govnih.gov
Steric Effects:
Advanced Spectroscopic and Structural Analysis for Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. By tracking the disappearance of reactant signals and the appearance of product signals, one can gain a wealth of information about reaction kinetics and the formation of any intermediate species.
In the context of reactions involving Methyl 4-bromo-6-(bromomethyl)picolinate, ¹H NMR spectroscopy would be particularly instructive. The protons of the methyl ester, the bromomethyl group, and the aromatic ring each have distinct chemical shifts. For instance, in a nucleophilic substitution reaction where the bromine of the bromomethyl group is displaced, a significant upfield or downfield shift of the methylene (B1212753) protons' signal would be expected, providing a direct handle on the reaction's progress.
Hypothetical ¹H NMR Data for Reaction Monitoring:
| Functional Group | Expected Chemical Shift (δ, ppm) of Reactant | Expected Chemical Shift (δ, ppm) of Product (e.g., after substitution at CH₂Br) |
| -OCH₃ (ester) | ~3.9 | ~3.9 (minor changes expected) |
| -CH₂Br | ~4.5 - 5.0 | Variable (dependent on the new substituent) |
| Aromatic Protons | ~7.5 - 8.5 | Minor shifts expected |
Note: These are estimated values and can vary based on the solvent and specific reaction conditions.
By acquiring a series of ¹H NMR spectra over time, a kinetic profile of the reaction can be constructed. Furthermore, the appearance of new, transient signals could indicate the formation of reaction intermediates. For example, in a complex rearrangement or multi-step synthesis, ¹H and ¹³C NMR can help to elucidate the structure of these fleeting species, providing crucial evidence for a proposed reaction mechanism.
Mass Spectrometry for Trace Analysis and Elucidation of Reaction Pathways
Mass spectrometry (MS) is an indispensable tool for identifying the molecular weights of reactants, products, and byproducts in a chemical reaction, even at trace levels. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental compositions.
When studying reactions of this compound, MS can be used to confirm the identity of the final product by matching its molecular ion peak with the calculated exact mass. The presence of two bromine atoms in the starting material gives rise to a characteristic isotopic pattern (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br), which would be a clear signature in the mass spectrum.
Expected Isotopic Pattern for the Molecular Ion of this compound:
| Ion | Relative Abundance |
| [M]⁺ | ~50% |
| [M+2]⁺ | ~100% |
| [M+4]⁺ | ~50% |
This table illustrates the expected relative intensities of the isotopic peaks for a molecule containing two bromine atoms.
Moreover, by coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), complex reaction mixtures can be analyzed. This allows for the identification of minor side products, which can provide valuable clues about alternative reaction pathways. Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, can further aid in the structural elucidation of unknown intermediates or products by providing information about their connectivity.
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations during Reactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for tracking changes in functional groups during a chemical reaction.
For this compound, the ester carbonyl (C=O) group has a strong and characteristic absorption in the IR spectrum, typically around 1720 cm⁻¹. The C-Br stretching vibrations of the two bromo-substituents would also be present in the fingerprint region of the spectrum.
Key Vibrational Frequencies for this compound:
| Functional Group | **Typical IR Absorption (cm⁻¹) ** | Significance in Reaction Monitoring |
| C=O (ester) | ~1720 | Disappearance or shift indicates a reaction at the ester group. |
| C-Br (alkyl) | ~600 - 700 | Disappearance signals substitution at the bromomethyl group. |
| C-Br (aryl) | ~1000 - 1100 | Changes would indicate reactions involving the aromatic bromine. |
| C-O (ester) | ~1200 - 1300 | Can be monitored for reactions involving the ester functionality. |
Note: These are approximate values and can be influenced by the molecular environment.
By using in-situ IR or Raman spectroscopy, it is possible to monitor the concentration of functional groups in real-time. For example, in a reaction where the ester is hydrolyzed to a carboxylic acid, the disappearance of the ester C=O stretch and the appearance of the broad O-H and C=O stretches of the carboxylic acid would be clearly observable. Similarly, the conversion of the bromomethyl group to another functional group would result in the loss of the C-Br stretching vibration and the appearance of new peaks corresponding to the new functional group.
X-ray Crystallography for Elucidating Product Conformations and Intermolecular Interactions within a Reaction Context
While spectroscopic methods provide information about the connectivity and functional groups present in a molecule, X-ray crystallography provides the definitive, three-dimensional structure of a crystalline solid. This technique is invaluable for unambiguously determining the stereochemistry and conformation of reaction products.
If a reaction involving this compound yields a crystalline product, single-crystal X-ray diffraction can provide a detailed picture of its molecular structure. This includes precise bond lengths, bond angles, and torsional angles. Such information can be crucial for understanding the steric and electronic effects that influenced the reaction's outcome.
Furthermore, the crystal structure reveals the packing of molecules in the solid state, providing insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and π-stacking. These interactions can play a significant role in directing the course of a reaction, especially in the solid state or in concentrated solutions. While no specific crystal structure data for this compound is publicly available, analysis of related brominated aromatic compounds often reveals significant intermolecular Br···O or Br···N interactions that can influence crystal packing and, by extension, the material's physical properties.
Theoretical and Computational Chemistry Studies of Methyl 4 Bromo 6 Bromomethyl Picolinate and Its Derivatives
The Uncharted Electronic Landscape: DFT, Electronic Structure, and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering profound insights into the electronic behavior of molecules. For a compound like Methyl 4-bromo-6-(bromomethyl)picolinate, DFT calculations would be instrumental in elucidating its stability, reactivity, and potential interaction sites.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. For related brominated pyridine (B92270) derivatives, studies have shown that the location and type of halogen substituents can significantly influence the energies of these frontier orbitals. tandfonline.com However, without specific calculations for this compound, the precise energy values and spatial distribution of its HOMO and LUMO remain undetermined.
Electrostatic Potential and Chemical Potential
An electrostatic potential (ESP) map would reveal the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule would interact with other reagents. One could hypothesize that the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group would be regions of negative potential, while the areas around the bromine atoms and acidic protons would exhibit positive potential. Calculations of global reactivity descriptors, such as electronegativity and chemical hardness, derived from the HOMO and LUMO energies, would provide quantitative measures of its reactivity. tandfonline.com Unfortunately, such data is not available for this specific compound.
Simulating Motion: The Absence of Molecular Dynamics and Monte Carlo Studies
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for investigating the behavior of molecules over time, including their conformational changes, interactions with solvents, and reaction dynamics. Applying these methods to this compound would allow researchers to understand how the molecule behaves in a condensed phase, such as in a solution, which is crucial for predicting its behavior in a real-world chemical reaction. For instance, MD simulations on the pyrolysis of pyridine have been used to uncover detailed reaction mechanisms. researchgate.net Regrettably, no such simulation studies have been reported for this compound.
Mapping Reactions: The Need for Quantum Chemical Pathway Studies
Quantum chemical calculations are essential for mapping out the potential energy surface of a chemical reaction. This involves identifying the structures of transition states and calculating the energy barriers associated with different reaction pathways. Such studies could, for example, elucidate the mechanisms of nucleophilic substitution at the bromomethyl group or reactions involving the ester functionality. While DFT has been employed to study reaction pathways in other substituted pyridines, mostwiedzy.pl this level of detailed mechanistic insight is currently absent for this compound.
Predicting Spectra: Correlating Theory with Experiment
Computational methods can predict various spectroscopic signatures, including NMR, IR, and UV-Visible spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds. DFT calculations have been successfully used to predict the Raman spectra of other brominated pyridine complexes, showing good agreement with experimental results. nih.gov The absence of such predictive studies for this compound means that a valuable tool for its characterization and analysis remains untapped.
Exploring Future Materials: Electronic and Optical Properties
The electronic structure of pyridine derivatives makes them interesting candidates for materials with specific electronic and optical properties, such as nonlinear optical (NLO) materials. Computational studies on related arylated pyridine derivatives have indicated encouraging NLO responses. tandfonline.com Modifying the structure of this compound, for instance, by replacing the bromine atoms with other functional groups, could potentially tune its electronic properties for specific applications. However, without baseline computational data on the parent molecule, the exploration of its derivatives for advanced applications is significantly hampered.
Strategic Applications in Complex Molecule Synthesis and Chemical Transformations
Methyl 4-bromo-6-(bromomethyl)picolinate as a Versatile Building Block in Organic Synthesis
The unique arrangement of reactive functional groups in this compound allows for its sequential or one-pot derivatization, providing access to a wide array of substituted pyridine (B92270) derivatives. The differential reactivity of the aryl bromide and the benzyl (B1604629) bromide is key to its versatility. The bromomethyl group is susceptible to nucleophilic substitution, while the bromo group on the pyridine ring is amenable to various cross-coupling reactions.
Synthesis of Polyfunctionalized Pyridine Derivatives
The synthesis of polyfunctionalized pyridine derivatives using this compound hinges on the selective manipulation of its reactive sites. The bromomethyl group can readily react with a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of substituents at the 6-position. Subsequently, the bromo group at the 4-position can undergo transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups. This sequential functionalization strategy provides a powerful tool for the construction of highly decorated pyridine rings with precise control over the substitution pattern.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| Nucleophilic Substitution | Amines, Thiols, Alcohols | Substituted methyl groups (e.g., aminomethyl, thiomethyl, alkoxymethyl) |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Aryl groups |
| Stille Coupling | Organostannanes, Pd catalyst | Aryl, vinyl, or alkyl groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl groups |
Construction of Fused Heterocyclic and Polycyclic Systems
The dual reactivity of this compound makes it an excellent precursor for the synthesis of fused heterocyclic and polycyclic systems containing a pyridine ring. Intramolecular cyclization reactions can be designed to construct bicyclic and polycyclic frameworks. For instance, a nucleophile can be tethered to a group introduced via cross-coupling at the 4-position, which then undergoes an intramolecular reaction with the bromomethyl group at the 6-position, leading to the formation of a new ring fused to the pyridine core. This strategy has been employed in the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
Role in the Design and Synthesis of Ligands for Metal Complexes and Catalytic Systems
Pyridine-based ligands are of significant interest in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. This compound serves as a valuable precursor for the synthesis of novel multidentate ligands. The bromomethyl and bromo functionalities can be elaborated to introduce additional coordinating atoms, such as nitrogen, oxygen, or sulfur, thereby creating chelating ligands with tailored electronic and steric properties. For example, reaction of the bromomethyl group with a primary amine can introduce a secondary amine, which can then be further functionalized. The bromo group can be converted to other functionalities, such as a cyano or another pyridyl group, to enhance the coordinating ability of the resulting ligand. These custom-designed ligands can then be used to prepare metal complexes with specific catalytic activities or interesting photophysical and electrochemical properties.
Precursor in the Development of Advanced Chemical Scaffolds for Materials Science Applications (excluding material properties)
In materials science, there is a continuous demand for novel organic building blocks for the construction of functional materials. This compound provides a rigid pyridine core that can be functionalized at multiple positions to create advanced chemical scaffolds. The bromo and bromomethyl groups are handles for introducing various functional moieties that can influence the self-assembly and packing of the molecules in the solid state. For instance, the introduction of long alkyl chains or aromatic groups can be used to control the intermolecular interactions and morphology of the resulting materials. These scaffolds can serve as precursors for the synthesis of organic semiconductors, liquid crystals, and porous materials. The ability to precisely control the substitution pattern on the pyridine ring allows for the fine-tuning of the chemical and physical properties of the resulting materials.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The dual reactivity of methyl 4-bromo-6-(bromomethyl)picolinate necessitates the development of highly selective catalytic systems. Future research should focus on catalysts that can differentiate between the aryl bromide and the bromomethyl group, allowing for programmed, stepwise functionalization.
Key Research Objectives:
Orthogonal Catalysis: Designing catalytic systems where two different catalysts operate under compatible conditions to selectively activate one site over the other. For instance, a palladium catalyst known for C(sp²)-Br activation could be paired with a copper or nickel catalyst that preferentially activates the C(sp³)-Br bond.
Chemoselective Ligand Design: The development of sophisticated ligands for transition metals (e.g., palladium, nickel, copper) will be crucial. These ligands can sterically or electronically bias the metal center to favor oxidative addition at either the aromatic or the benzylic-like position.
Nanocatalysis and Heterogeneous Catalysis: Exploring the use of metal nanoparticles or supported catalysts could offer advantages in terms of catalyst recovery, reusability, and potentially unique selectivity profiles due to surface effects.
| Catalyst System | Target Selectivity | Potential Reaction Type |
| Palladium(0) with bulky phosphine (B1218219) ligands | Aryl C-Br | Suzuki, Stille, Buchwald-Hartwig cross-coupling |
| Nickel(0) with bipyridine-type ligands | Bromomethyl C-Br | Kumada, Negishi cross-coupling |
| Copper(I) with phenanthroline ligands | Bromomethyl C-Br | Atom Transfer Radical Addition (ATRA) |
| Dual Photoredox/Nickel Catalysis | Site-specific cross-coupling | Metallaphotoredox Cross-Coupling |
Investigation of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer alternative activation strategies that can lead to novel reaction pathways and selectivities, often under mild conditions.
Photochemical Approaches: Irradiation of the compound in the presence of photosensitizers could lead to the selective formation of either an aryl radical or a benzylic-like radical, depending on the energy of the light and the nature of the sensitizer. This would open avenues for radical-based C-C and C-heteroatom bond formations. For instance, photostimulated reactions with nitrile-stabilized carbanions could be explored. acs.org
Electrochemical Synthesis: Electrochemical methods provide a powerful tool for controlling redox reactions. By tuning the electrode potential, it may be possible to selectively reduce either the aryl or the bromomethyl group, generating reactive intermediates for subsequent coupling reactions. Nickel-catalyzed electrochemical homocoupling of bromomethylpyridines has been demonstrated and could be a valuable synthetic tool. nih.govresearchgate.net
Exploration of Domino and Cascade Reactions Utilizing its Dual Reactivity
The presence of two reactive centers makes this compound an ideal substrate for domino and cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events.
Intramolecular Cascades: A nucleophile could initially displace the bromomethyl group, followed by an intramolecular cross-coupling reaction involving the aryl bromide to form a new heterocyclic ring.
Intermolecular Domino Sequences: A reaction could be initiated at one site, which then unmasks a reactive handle for a subsequent intermolecular reaction at the other site. For example, a Suzuki coupling at the 4-position could introduce a boronic ester, which could then participate in a subsequent intramolecular reaction. The development of domino reactions for the synthesis of phenazines from o,o'-dihalo(hetero)arenes provides a conceptual framework for such investigations. researchgate.net
Integration into Continuous Flow Chemistry Platforms for Scalable Synthesis
Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving reactive intermediates or hazardous reagents. researchgate.net
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for managing the selectivity of reactions involving this difunctional compound.
Scalability: The development of flow-based protocols would enable the safe and efficient production of derivatives of this compound on a larger scale.
Telescoped Reactions: Multiple reaction steps could be performed in a continuous sequence without the need for isolation and purification of intermediates, streamlining the synthesis of complex molecules. The use of continuous flow for the synthesis of substituted pyrazoles and pyrazolines demonstrates the potential of this approach. mdpi.commit.edu
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
Computational chemistry can provide valuable insights into the reactivity of this compound and guide the design of new reactions.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, helping to understand the factors that govern selectivity. researchgate.netucl.ac.uk
Predictive Catalyst Design: Computational screening of different catalyst-ligand combinations can accelerate the discovery of new catalytic systems with improved performance.
Spectroscopic and Property Prediction: Modeling can aid in the interpretation of spectroscopic data and predict the physicochemical properties of novel derivatives.
Exploration of its Utility in Novel Synthetic Methodologies for Biologically Relevant Scaffolds
The pyridine (B92270) core is a privileged scaffold in medicinal chemistry. The unique substitution pattern of this compound can be leveraged to synthesize novel and complex heterocyclic systems of potential biological relevance.
Synthesis of Fused Heterocycles: The two bromine substituents can serve as handles for the construction of fused ring systems, such as pyrido[1,2-a]indoles or other polycyclic aromatic systems.
Access to Diverse Libraries: By systematically varying the reagents used to functionalize the two reactive sites, large and diverse libraries of compounds can be generated for high-throughput screening.
Bio-inspired Scaffolds: The compound can be used as a starting material for the synthesis of analogs of naturally occurring alkaloids and other biologically active molecules containing a substituted pyridine ring.
Conclusion
Summary of Key Academic Contributions and Findings
Direct and extensive academic literature solely dedicated to Methyl 4-bromo-6-(bromomethyl)picolinate is sparse. Its significance is primarily inferred from its utility as a building block in more extensive synthetic campaigns, often found within patent literature concerning the preparation of pharmaceutical intermediates. The key academic contribution of this compound lies in its bifunctional nature, possessing two distinct reactive sites for sequential and controlled chemical transformations.
The presence of a bromine atom on the pyridine (B92270) ring at the 4-position and a bromomethyl group at the 6-position allows for orthogonal chemical reactions. The aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or amino substituents. Simultaneously, the benzylic-like bromide of the bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions.
While specific research findings on this molecule are not widely published, its design points to its application in the construction of polysubstituted pyridine derivatives, which are core structures in many biologically active molecules.
Broader Implications for Synthetic Organic Chemistry and Heterocyclic Compound Research
The true value of this compound lies in its potential to streamline the synthesis of complex heterocyclic architectures. The ability to perform selective and sequential functionalization at two different positions on the picolinate (B1231196) scaffold is a powerful tool for medicinal chemists and synthetic organic chemists.
This "two-faced" reactivity profile has several broader implications:
Rapid Library Synthesis: It facilitates the rapid generation of diverse libraries of compounds for high-throughput screening in drug discovery programs. By varying the coupling partners for the aryl bromide and the nucleophiles for the bromomethyl group, a vast chemical space can be explored from a single, advanced intermediate.
Access to Novel Scaffolds: The sequential introduction of substituents allows for the construction of novel and complex heterocyclic systems that would be challenging to access through traditional multi-step syntheses. This can lead to the discovery of new pharmacophores and molecular frameworks with unique biological activities.
The study and application of such specialized intermediates contribute to the ever-expanding toolbox of synthetic methodologies available for the construction of functional organic molecules.
Outlook on Future Innovations and Collaborative Research Potential
The future for niche intermediates like this compound is bright, with several avenues for innovation and collaborative research:
Development of Novel Synthetic Methodologies: Further research could focus on exploring the full range of chemical transformations that can be performed on this scaffold. This includes investigating new catalytic systems for cross-coupling reactions, exploring diastereoselective or enantioselective nucleophilic substitutions, and examining the potential for further functionalization of the picolinate ring.
Application in Target-Oriented Synthesis: Collaborative efforts between synthetic chemists and medicinal chemists could leverage this intermediate for the efficient synthesis of specific, high-value target molecules, such as novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or anti-infective agents. Its utility in constructing complex, polycyclic systems makes it an attractive starting point for natural product synthesis as well.
Exploration of New Derivatives: The synthesis and investigation of analogous compounds with different substitution patterns or alternative leaving groups could further expand the synthetic utility of this class of reagents. For example, replacing the bromine atoms with iodine or triflate groups could offer different reactivity profiles and expand the scope of possible coupling reactions.
Q & A
Q. What are the key synthetic routes to prepare Methyl 4-bromo-6-(bromomethyl)picolinate, and what purification methods are recommended?
- Methodological Answer : A common synthesis involves bromination of methyl 6-(hydroxymethyl)picolinate using PBr₃ in chloroform at 0°C, followed by room-temperature stirring. After quenching with saturated Na₂CO₃, extraction with chloroform, drying over MgSO₄, and concentration, purification is achieved via flash column chromatography (45% ethyl acetate in hexanes), yielding ~70% pure product . For intermediates like dimethyl 4-bromopyridine-2,6-dicarboxylate, tetrabutylammonium bromide and phosphorus(V) oxide in toluene at 100°C under N₂ are used, with repeated toluene washing to isolate the product .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Wear nitrile gloves, lab coats, and chemical-resistant goggles. Use in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Store in a sealed container at 2–8°C, away from strong oxidizers or acids to prevent decomposition .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and integration ratios. For example, the methyl ester group typically appears as a singlet at δ 3.91–4.01 ppm, while bromomethyl protons resonate as a singlet at δ 4.64 ppm . ESI-MS(+) confirms molecular weight (e.g., m/z 230.24 [M+H]) .
Advanced Research Questions
Q. How can reaction yields be optimized during bromination of methyl 6-(hydroxymethyl)picolinate?
- Methodological Answer : Control reaction stoichiometry (e.g., 1.2 eq PBr₃ relative to substrate) and temperature (0°C initial addition, then room temperature). Monitor reaction progress via TLC (ethyl acetate/hexanes). Post-quenching, use multiple chloroform extractions (4 × 20 mL) to maximize recovery . Adjust column chromatography gradients (e.g., 45–70% ethyl acetate) to resolve side products like unreacted starting material or over-brominated species .
Q. What analytical challenges arise when distinguishing this compound from structurally similar analogs?
- Methodological Answer : Similar analogs (e.g., methyl 6-amino-4-bromopicolinate, similarity score 0.87) may co-elute in HPLC. Use high-resolution MS (HRMS) to differentiate exact masses (e.g., C₈H₇Br₂NO₂ vs. C₈H₉BrN₂O₂). For NMR, compare coupling patterns: bromomethyl protons (δ 4.64 ppm, singlet) vs. aminomethyl groups (δ 4.2–4.5 ppm, multiplet) .
Q. How does thermal stability impact experimental design for reactions involving this compound?
- Methodological Answer : Avoid temperatures >100°C, as decomposition releases CO, CO₂, and NOₓ gases . For reflux conditions, use inert atmospheres (N₂/Ar) and monitor with in-line IR spectroscopy for unexpected exotherms. Pre-purify solvents (e.g., dry toluene) to eliminate traces of water or acids that accelerate degradation .
Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?
- Methodological Answer : Protect the ester group (e.g., saponify to carboxylic acid temporarily) to prevent nucleophilic attack on the methyl ester. For phosphorylation, use triethyl phosphite in toluene at 140°C to selectively substitute bromine without ester cleavage, achieving >90% yield . Monitor intermediates via NMR to confirm phosphonate formation .
Data Contradiction Analysis
Q. Discrepancies in reported melting points or spectral How to resolve?
- Methodological Answer : Cross-validate with synthetic intermediates. For example, dimethyl 4-bromopyridine-2,6-dicarboxylate (13) shows a singlet at δ 8.42 ppm (DMSO-d₆) for aromatic protons , but solvent polarity or impurities (e.g., residual toluene) may shift signals. Recrystallize from ethyl acetate/hexanes and re-acquire spectra under standardized conditions (e.g., 400 MHz, 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

